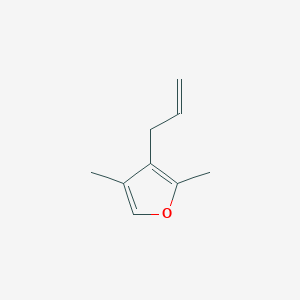

3-Allyl-2,4-dimethylfuran

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

75565-77-4 |

|---|---|

Molecular Formula |

C9H12O |

Molecular Weight |

136.19 g/mol |

IUPAC Name |

2,4-dimethyl-3-prop-2-enylfuran |

InChI |

InChI=1S/C9H12O/c1-4-5-9-7(2)6-10-8(9)3/h4,6H,1,5H2,2-3H3 |

InChI Key |

GRROQHBFTQPZPA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=COC(=C1CC=C)C |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of 3 Allyl 2,4 Dimethylfuran

Reactivity of the Furan (B31954) Ring System

The furan ring in 3-Allyl-2,4-dimethylfuran is an electron-rich aromatic system. The oxygen heteroatom donates lone-pair electrons into the π-system, increasing the nucleophilicity of the ring carbons. This effect is further amplified by the presence of two electron-donating methyl groups and an allyl group. Consequently, the furan core is highly activated towards electrophilic attack and participates readily in cycloaddition reactions.

Electrophilic Aromatic Substitution (EAS) is a hallmark reaction of aromatic compounds. libretexts.org For furan and its derivatives, this reaction proceeds with particular ease due to the ring's high electron density. In this compound, the positions C2, C3, and C4 are substituted, leaving only the C5 position available for electrophilic attack. The combined electron-donating effects of the substituents strongly activate this remaining position.

Common EAS reactions require an electrophile, which attacks the aromatic ring, leading to the formation of a cationic intermediate (sigma complex) that subsequently loses a proton to restore aromaticity. masterorganicchemistry.comyoutube.com For highly reactive rings like substituted furans, even mild electrophiles can be effective, and strong acid catalysts are often employed to generate the necessary electrophilic species. youtube.com

Table 1: Predicted Products of Electrophilic Aromatic Substitution on this compound

| Reaction Type | Reagents | Predicted Major Product |

|---|---|---|

| Halogenation | Br₂, FeBr₃ | 5-Bromo-3-allyl-2,4-dimethylfuran |

| Nitration | HNO₃, H₂SO₄ | 3-Allyl-2,4-dimethyl-5-nitrofuran |

| Sulfonation | Fuming H₂SO₄ (SO₃) | This compound-5-sulfonic acid |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(this compound-5-yl)ethanone |

The furan ring can function as a conjugated diene in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. youtube.com This reaction provides a powerful method for constructing six-membered rings, specifically 7-oxabicyclo[2.2.1]heptene derivatives. The reaction involves the interaction between the Highest Occupied Molecular Orbital (HOMO) of the furan (diene) and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. nih.gov

The reaction of 2,5-dimethylfuran (B142691) with ethylene (B1197577) to produce p-xylene (B151628) (after a subsequent dehydration step) is a well-documented example of this reactivity. nih.gov Similarly, this compound is expected to react with various dienophiles. The reaction is often reversible, and the stability of the resulting cycloadduct depends on the reaction conditions and the nature of the dienophile. Typically, electron-withdrawing groups on the dienophile accelerate the reaction. youtube.com The stereochemical outcome can lead to either endo or exo products, with the exo isomer often being the thermodynamically more stable product in furan cycloadditions. nih.govrsc.org

Table 2: Potential Diels-Alder Cycloadducts from this compound

| Dienophile | Structure | Expected Cycloadduct |

|---|---|---|

| Maleic Anhydride | O=C1OC(=O)C=C1 | 3-Allyl-1,6-dimethyl-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride |

| Ethylene | C=C | 3-Allyl-1,6-dimethyl-7-oxabicyclo[2.2.1]hept-5-ene |

| Methyl Acrylate | C=CC(=O)OC | Methyl 3-allyl-1,6-dimethyl-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate |

The electron-rich nature of the furan ring makes it susceptible to oxidation, which can lead to a variety of products through dearomatization, ring-opening, or rearrangement. nih.govnih.gov The oxidation of furans can be achieved using various oxidizing agents, such as peroxides, singlet oxygen, or metal-based catalysts.

One common pathway involves an initial epoxidation or peroxide addition across one of the double bonds, followed by rearrangement. For example, the oxidation of 2,5-dimethylfuran can yield hex-3-ene-2,5-dione through a ring-opening rearrangement process. researchgate.net Applying this precedent, this compound would likely undergo oxidation to yield a substituted hexenedione derivative. The specific outcome is highly dependent on the oxidant and reaction conditions.

Table 3: Potential Products from Oxidation of this compound

| Oxidizing Agent | Reaction Conditions | Plausible Product Type |

|---|---|---|

| meta-Chloroperoxybenzoic acid (mCPBA) | CH₂Cl₂, 0 °C | Ring-opened enedione |

| Singlet Oxygen (¹O₂) | Photosensitizer, light | Endoperoxide, subsequent rearrangement products |

The furan ring can be opened under various conditions, notably with acid catalysis. In the presence of aqueous acid, furans can undergo hydrolysis, leading to the formation of 1,4-dicarbonyl compounds. This process is essentially the reverse of the Paal-Knorr furan synthesis. nih.gov For this compound, acid-catalyzed hydrolysis would be expected to produce a substituted 1,4-diketone.

Lewis acids are also known to mediate ring-opening and rearrangement reactions of furan derivatives. mdpi.comorganic-chemistry.org For instance, gold-catalyzed oxidation of 2,5-dimethylfuran leads to a ring-opened dione. researchgate.net These transformations often proceed through cationic intermediates that can be trapped or undergo further rearrangement, providing pathways to complex acyclic or alternative heterocyclic structures.

Table 4: Ring-Opening Reactions of this compound

| Reagent/Catalyst | Conditions | Expected Product Class |

|---|---|---|

| H₃O⁺ | Heat | 1,4-Diketone (Hydrolysis product) |

| Boron trifluoride etherate (BF₃·OEt₂) | Aprotic solvent | Rearranged acyclic products |

Reactivity of the Allyl Substituent

The allyl group (–CH₂–CH=CH₂) attached to the furan ring provides a secondary site of reactivity, centered on its carbon-carbon double bond. This olefinic moiety can undergo reactions typical of alkenes without disturbing the aromatic furan core.

Olefin metathesis is a powerful organic reaction that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds, typically catalyzed by transition metal carbene complexes, such as those developed by Grubbs and Schrock. wikipedia.org The allyl group of this compound is a suitable substrate for various metathesis reactions, including cross-metathesis (CM) and ring-closing metathesis (RCM). sigmaaldrich.commasterorganicchemistry.com

While this compound itself cannot undergo intramolecular RCM, it can be readily elaborated into a diene that can. For example, allylation or vinylation at the C5 position would install a second olefin, creating a suitable precursor for RCM. This strategy allows for the synthesis of novel fused-ring systems where a new carbocycle is annulated to the furan core. The reaction proceeds via a metallacyclobutane intermediate, as proposed in the Chauvin mechanism. wikipedia.org

Table 5: Hypothetical Ring-Closing Metathesis (RCM) for a Derivative of this compound

| Precursor Diene | Catalyst | RCM Product |

|---|---|---|

| 3,5-Diallyl-2,4-dimethylfuran | Grubbs' 2nd Generation Catalyst | 4,6-Dimethyl-4,7-dihydro-3aH-isobenzofuran |

Hydrofunctionalization Reactions (e.g., Hydrosilylation, Hydroamination)

Hydrofunctionalization reactions involve the addition of an H-X molecule across the double bond of the allyl group. These transformations are powerful tools for introducing new functional groups and are typically mediated by transition metal catalysts.

Hydrosilylation: This reaction involves the addition of a silicon-hydrogen bond across the alkene. For this compound, this would typically proceed using a hydrosilane (e.g., HSiCl₃, (EtO)₃SiH) in the presence of a platinum catalyst, such as Karstedt's or Speier's catalyst. magtech.com.cnnih.gov The reaction is expected to follow the Chalk-Harrod mechanism, leading predominantly to the anti-Markovnikov product, where the silyl (B83357) group attaches to the terminal carbon of the allyl chain. mdpi.com This process converts the allyl group into a 3-(trihalosilyl)propyl or 3-(trialkoxysilyl)propyl moiety, which can be a versatile handle for further synthetic transformations. In some cases, rhodium catalysts have also been shown to be highly efficient and selective for the hydrosilylation of allylic compounds. nih.gov

Hydroamination: The addition of an N-H bond from an amine across the allyl double bond is a direct method for synthesizing more complex amines. This transformation is typically challenging but can be achieved using various transition metal catalysts, including those based on iridium, gold, or copper. rsc.orgnih.govnih.gov Catalyzed hydroamination of the allyl group in this compound with primary or secondary amines would likely yield γ-amino furans. The regioselectivity can be influenced by the choice of catalyst and the steric and electronic properties of the substrate and amine. rsc.org For example, gold-catalyzed hydroamination of allenes with sulfonamides proceeds under mild conditions to afford N-allylic sulfonamides with high regioselectivity. nih.gov

| Reaction | Substrate Type | Reagents | Catalyst | Product Type | Reference |

|---|---|---|---|---|---|

| Hydrosilylation | Allyl Chloride | HSiCl₃ | [RhCl(dppbzF)]₂ | γ-Trichlorosilyl Propane | nih.gov |

| Hydrosilylation | Terminal Olefins | R₃SiH | Karstedt's Catalyst (Pt) | Terminal Alkylsilane | mdpi.com |

| Hydroamination | Internal Homoallylic Amines | Aromatic/Aliphatic Amines | Iridium Complex | 1,4-Diamines | rsc.org |

| Hydroamination | Allenes | Sulfonamides | (PPh₃)AuCl/AgOTf | N-Allylic Sulfonamide | nih.gov |

| Arylation/Hydroamination | Allyl Alcohol | Sulfonamide, Arene | Cu(OTf)₂/Xantphos | 1-Aryl-2-aminopropane | nih.gov |

Radical Reactions Involving the Allyl Moiety

The allyl group is highly susceptible to radical reactions, primarily at the allylic position, due to the formation of a resonance-stabilized allylic radical.

Allylic Halogenation: The most common radical reaction for this moiety is allylic halogenation, which introduces a halogen (typically bromine) at the carbon adjacent to the double bond. This is selectively achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator like light (hν) or peroxide (ROOR). openochem.orglibretexts.org In the case of this compound, the reaction would proceed by abstraction of an allylic hydrogen to form a resonance-stabilized radical. This delocalized radical can then react with bromine to yield a mixture of two constitutional isomers: 3-(1-bromoallyl)-2,4-dimethylfuran and 3-(3-bromoallyl)-2,4-dimethylfuran. The stability of the allylic radical is the driving force that favors substitution over addition to the double bond, especially when a low concentration of Br₂ is maintained by the NBS reagent. libretexts.orglibretexts.org

Radical Addition: While allylic substitution is often favored, radical addition across the double bond can also occur. wikipedia.org For instance, the addition of HBr in the presence of peroxides proceeds via a radical mechanism to yield the anti-Markovnikov product, 3-(3-bromopropyl)-2,4-dimethylfuran. This outcome contrasts with the ionic addition of HBr, which would yield the Markovnikov product. The specific reaction pathway—substitution versus addition—is determined by the reaction conditions and reagents employed. wikipedia.org

Palladium-Catalyzed Allylic Functionalization

Palladium-catalyzed reactions, particularly the Tsuji-Trost reaction (also known as allylic alkylation), represent a versatile method for forming carbon-carbon and carbon-heteroatom bonds at the allyl position. wikipedia.orgorganic-chemistry.org This reaction involves the substitution of a leaving group on an allylic substrate with a nucleophile.

| Nucleophile Type | Example Reagent | Resulting Bond | Product Type | Reference |

|---|---|---|---|---|

| Carbon (Soft) | Sodium Dimethyl Malonate | C-C | Allylic Alkylation | wikipedia.orgorganic-chemistry.org |

| Nitrogen | Primary/Secondary Amines | C-N | Allylic Amination | nih.gov |

| Oxygen | Phenols, Carboxylic Acids | C-O | Allylic Ether/Ester | organic-chemistry.org |

| Sulfur | Sodium Benzenesulfinate | C-S | Allylic Sulfone | nih.gov |

Reactivity of Methyl Substituents

The two methyl groups on the furan ring, located at positions 2 and 4, also possess potential for chemical transformation, although they are generally less reactive than the allyl group. Their reactivity is analogous to that of benzylic positions.

Side-Chain Functionalization (e.g., Oxidation, Halogenation)

Oxidation: The methyl groups can be susceptible to oxidation under certain conditions. While robust, the furan ring itself can be oxidized, often leading to ring-opening products. nih.govpharmaguideline.com However, selective oxidation of the methyl groups may be possible. For instance, studies on the atmospheric oxidation of methylfurans show that reactions initiated by hydroxyl radicals can occur. acs.org In synthetic contexts, vigorous oxidation of alkylfurans can lead to the formation of furan carboxylic acids, which may subsequently decarboxylate. researchgate.net

Halogenation: Similar to the allylic position, the methyl groups are in a "benzylic-like" position relative to the furan ring's π-system. As such, they should be susceptible to free radical halogenation with reagents like NBS, although likely at a slower rate than the halogenation at the more reactive allylic position of the C3 substituent. youtube.com This would yield mono-, di-, or tri-halogenated methyl groups depending on the stoichiometry.

Condensation Reactions at Methyl Groups

The methyl groups themselves are not expected to directly participate in condensation reactions. Instead, the electron-rich furan ring is the primary site for electrophilic attack. The C5 position of this compound is unsubstituted and highly activated by the two methyl groups and the oxygen atom, making it the most probable site for electrophilic substitution, including acid-catalyzed condensation reactions. scispace.com

For example, 2-methylfuran (B129897) is known to undergo acid-catalyzed condensation with carbonyl compounds like ketones and aldehydes. researchgate.netacs.orgscite.ai In a similar fashion, this compound would be expected to react with an aldehyde or ketone in the presence of a strong acid (e.g., H₂SO₄) at the C5 position. The reaction proceeds via protonation of the carbonyl, followed by nucleophilic attack from the C5 of the furan ring to form a carbinol intermediate, which can then react with a second molecule of the furan to form a bis(furyl)alkane product. scispace.com

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of these reactions is crucial for predicting outcomes and controlling selectivity.

Hydrosilylation (Chalk-Harrod Mechanism): The widely accepted mechanism for platinum-catalyzed hydrosilylation involves several key steps mdpi.comacs.orgresearchgate.net:

Oxidative Addition: The hydrosilane (R₃SiH) adds to the platinum(0) complex to form a platinum(II) hydride species.

Olefin Coordination: The double bond of the allyl group coordinates to the platinum(II) center.

Migratory Insertion: The olefin inserts into the platinum-hydrogen bond. This step is often rate-limiting and determines the regioselectivity, typically placing the platinum on the terminal carbon. acs.orgresearchgate.net

Reductive Elimination: The alkyl and silyl groups on the platinum center couple and are eliminated, forming the C-Si bond of the product and regenerating the platinum(0) catalyst.

Radical Allylic Bromination: This reaction proceeds via a classic radical chain mechanism libretexts.org:

Initiation: A radical initiator (e.g., light) causes homolytic cleavage of a weak bond (e.g., in a trace amount of Br₂) to generate bromine radicals.

Propagation: A bromine radical abstracts an allylic hydrogen from the substrate, forming HBr and a resonance-stabilized allylic radical. This radical then reacts with a molecule of Br₂ (supplied in low concentration by the reaction of HBr with NBS) to form the allylic bromide product and a new bromine radical, which continues the chain.

Termination: Two radicals combine to end the chain reaction.

Palladium-Catalyzed Allylic Functionalization (Tsuji-Trost): The catalytic cycle for this reaction is well-established wikipedia.orgorganic-chemistry.orgnrochemistry.comresearchgate.net:

Catalyst Activation & Coordination: A Pd(0) species coordinates to the double bond of the allylic substrate.

Oxidative Addition: The palladium atom inserts into the carbon-leaving group bond, forming a cationic η³-π-allylpalladium(II) complex and releasing the leaving group. This step typically occurs with inversion of configuration.

Nucleophilic Attack: The nucleophile attacks the π-allyl complex. "Soft" nucleophiles generally attack one of the terminal carbons of the allyl system directly, while "hard" nucleophiles may attack the palladium center first, followed by reductive elimination. organic-chemistry.org This step also proceeds with inversion of configuration.

Elucidation of Reaction Intermediates

The reactions of this compound are expected to proceed through various transient species, the nature of which depends on the reaction conditions.

In electrophilic aromatic substitution , a common reaction for furans, the attack of an electrophile on the furan ring would lead to the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. pearson.comchemicalbook.com Due to the directing effects of the alkyl groups and the oxygen atom, electrophilic attack is most likely to occur at the C5 position, the only unsubstituted carbon on the furan ring. The resulting carbocation would be stabilized by resonance, with the positive charge delocalized over the ring and onto the oxygen atom.

For instance, in a hypothetical bromination reaction, the intermediate would be a bromonium ion that evolves into a carbocation with significant positive charge density at C2 and C4, stabilized by the methyl groups.

A key transformation anticipated for this compound is a researchgate.netresearchgate.net-sigmatropic rearrangement , analogous to the Claisen rearrangement observed in allyl aryl ethers. wikipedia.orglibretexts.org This intramolecular rearrangement would proceed through a concerted, pericyclic transition state. The elucidation of this transition state, which can be considered a fleeting intermediate, is crucial for understanding the reaction's stereochemistry and kinetics. nih.gov This transition state would have a six-membered ring structure, likely adopting a chair-like conformation to minimize steric strain. organic-chemistry.org

The table below summarizes potential intermediates in the reactions of this compound.

| Reaction Type | Intermediate | Key Features |

| Electrophilic Aromatic Substitution | Sigma Complex (Arenium Ion) | Resonance-stabilized carbocation, positive charge delocalized over the furan ring and oxygen atom. |

| researchgate.netresearchgate.net-Sigmatropic Rearrangement | Pericyclic Transition State | Concerted bond formation and breaking, six-membered ring in a chair-like or boat-like conformation. |

| Radical Addition to Allyl Group | Allylic Radical | Unpaired electron delocalized over the three carbons of the allyl group. |

Kinetic and Thermodynamic Studies of Reaction Pathways

The kinetics and thermodynamics of reactions involving this compound would be influenced by the stability of the starting material, intermediates, transition states, and products.

Electrophilic Aromatic Substitution: The presence of two electron-donating methyl groups and an allyl group on the furan ring increases its electron density, making it more reactive towards electrophiles than furan itself. chemicalbook.com This enhanced nucleophilicity suggests that electrophilic substitution reactions would have a relatively low activation energy and proceed at a faster rate compared to unsubstituted furan. The reaction is expected to be thermodynamically favorable, leading to a stable substituted furan product.

researchgate.netresearchgate.net-Sigmatropic Rearrangement: The Claisen rearrangement is a thermally induced or acid-catalyzed process. The kinetics of this rearrangement are typically first-order, consistent with an intramolecular mechanism. wikipedia.orgbyjus.com The rate of the reaction is sensitive to the solvent, with polar solvents often accelerating the process. byjus.com The thermodynamic driving force for such a rearrangement would be the formation of a more stable product. In the case of an allyl furan, this could involve the formation of a phenol-like furanol, which would then tautomerize to a more stable keto form.

Below is a hypothetical data table comparing the kinetic and thermodynamic parameters for the bromination of furan and this compound, illustrating the expected activating effect of the substituents.

| Compound | Relative Rate of Bromination | Activation Energy (Ea) (kJ/mol) | Enthalpy of Reaction (ΔH) (kJ/mol) |

| Furan | 1 | 50 | -120 |

| This compound | >1000 | < 40 | < -120 |

Note: The data in this table is hypothetical and intended for illustrative purposes, based on general principles of organic chemistry.

Stereochemical Aspects of Reactions Involving this compound

The stereochemistry of reactions involving this compound is particularly relevant in the context of the researchgate.netresearchgate.net-sigmatropic rearrangement of the allyl group.

The Claisen rearrangement is known to be highly stereospecific. organic-chemistry.orgrsc.org The reaction proceeds through a well-defined chair-like transition state, which allows for the efficient transfer of chirality from the starting material to the product. organic-chemistry.orgresearchgate.net If the terminal carbon of the allyl group were chiral, this chirality would be transmitted to the newly formed carbon-carbon bond at the furan ring.

The stereochemical outcome is dictated by the preference for the substituents on the allyl group to occupy equatorial positions in the chair-like transition state to minimize steric hindrance. youtube.com This leads to a predictable diastereoselectivity in the product.

For example, if we consider a hypothetical derivative of this compound with a substituent on the γ-carbon of the allyl group, the rearrangement would likely lead to a product with a specific stereochemical configuration at the newly formed stereocenter.

The table below outlines the expected stereochemical outcomes for a hypothetical researchgate.netresearchgate.net-sigmatropic rearrangement of a chiral derivative of this compound.

| Starting Material Stereochemistry (γ-carbon of allyl group) | Preferred Transition State Conformation | Predicted Product Stereochemistry |

| (R)-enantiomer | Chair-like with substituent in equatorial position | Predominantly one diastereomer |

| (S)-enantiomer | Chair-like with substituent in equatorial position | Predominantly the other diastereomer |

Note: The information in this table is based on the well-established principles of the stereochemistry of the Claisen rearrangement.

Spectroscopic and Structural Elucidation of 3 Allyl 2,4 Dimethylfuran

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the chemical environment of magnetically active nuclei, such as ¹H (protons) and ¹³C (carbon-13). By analyzing chemical shifts, signal multiplicities, and coupling constants, the precise structure of a molecule can be pieced together.

The ¹H NMR spectrum of 3-Allyl-2,4-dimethylfuran is predicted to exhibit distinct signals corresponding to the furan (B31954) ring proton, the two methyl groups, and the allyl substituent.

Allyl Group Protons: The allyl group (-CH₂-CH=CH₂) will produce a complex set of signals. The internal methine proton (-CH =CH₂) is expected to be a multiplet, likely a doublet of triplets, in the range of δ 5.8-6.1 ppm . The terminal vinyl protons (=CH ₂) are diastereotopic and will appear as two distinct signals, likely doublets of doublets, between δ 4.9-5.2 ppm . The methylene (B1212753) protons (-CH ₂-) adjacent to the furan ring are predicted to be a doublet around δ 3.2-3.4 ppm .

Methyl Protons: The two methyl groups at positions C-2 and C-4 are in different chemical environments. The C-2 methyl group is adjacent to the furan oxygen and is expected to resonate at approximately δ 2.2-2.4 ppm . The C-4 methyl group, being adjacent to the allyl substituent, is predicted to be slightly upfield, around δ 2.0-2.2 ppm . Both would appear as singlets.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-5 (furan) | 7.0 - 7.3 | s (singlet) | N/A |

| H (allyl, internal) | 5.8 - 6.1 | m (multiplet) | J ≈ 17, 10, 5 Hz |

| H (allyl, terminal) | 4.9 - 5.2 | m (multiplet) | J ≈ 17, 10, 1.5 Hz |

| CH₂ (allyl) | 3.2 - 3.4 | d (doublet) | J ≈ 5 Hz |

| CH₃ (at C-2) | 2.2 - 2.4 | s (singlet) | N/A |

| CH₃ (at C-4) | 2.0 - 2.2 | s (singlet) | N/A |

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal.

Furan Ring Carbons: The four carbons of the furan ring are all substituted and will appear as quaternary signals. The oxygen-bearing carbon (C-2) is expected at the lowest field, around δ 148-152 ppm . The other furan carbons (C-3, C-4, and C-5) are predicted to resonate in the region of δ 115-140 ppm .

Allyl Group Carbons: The three carbons of the allyl group will have characteristic shifts. The internal sp² carbon (-C H=) is expected around δ 135-138 ppm , while the terminal sp² carbon (=C H₂) will be further upfield, around δ 115-117 ppm . The sp³ methylene carbon (-C H₂-) is predicted to be in the range of δ 28-32 ppm .

Methyl Carbons: The two methyl carbons will appear at the highest field, typically between δ 10-15 ppm .

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (furan) | 148 - 152 |

| C-5 (furan) | 138 - 142 |

| C-4 (furan) | 120 - 124 |

| C-3 (furan) | 118 - 122 |

| C (allyl, internal) | 135 - 138 |

| C (allyl, terminal) | 115 - 117 |

| CH₂ (allyl) | 28 - 32 |

| CH₃ (at C-2) | 12 - 15 |

| CH₃ (at C-4) | 10 - 13 |

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. Key expected correlations would be between the allyl methylene protons and the internal allyl proton, and between the internal allyl proton and the terminal allyl protons.

HSQC/HMQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly attached proton-carbon pairs. It would be used to unambiguously assign each proton signal to its corresponding carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It would be particularly useful to confirm the substitution pattern by observing correlations between the allyl methylene protons and the H-5 proton, as well as the C-4 methyl protons.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula of a compound. For this compound, the molecular formula is C₉H₁₂O. The expected exact mass can be calculated with high precision.

Predicted HRMS Data for this compound

| Ion | Formula | Calculated Exact Mass (m/z) |

| [M]⁺ | C₉H₁₂O | 136.08882 |

This exact mass would be a critical piece of data for confirming the identity of a newly synthesized sample.

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. mdpi.com This technique would be used to assess the purity of a sample of this compound and to obtain its electron ionization (EI) mass spectrum. nih.gov The fragmentation pattern in the EI mass spectrum is a molecular fingerprint. For this compound, the molecular ion peak ([M]⁺) would be expected at m/z = 136. A prominent fragment would likely be observed at m/z = 95, corresponding to the loss of the allyl group (C₃H₅, 41 Da), resulting in a stable dimethylfuran cation. Another characteristic fragmentation pathway for allylic compounds is cleavage at the beta-position, which would also support the structural assignment. ua.edu

Fragmentation Pathway Analysis

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and deducing its structure through the analysis of its fragmentation patterns upon ionization. While specific mass spectral data for this compound is not extensively published, a probable fragmentation pathway can be proposed based on the principles of mass spectrometry and the known behavior of related furan and allyl-containing compounds. imreblank.chmdpi.com

Upon electron impact ionization, the this compound molecule (C9H12O) would form a molecular ion [M]•+. The fragmentation of this molecular ion is expected to proceed through several key pathways, driven by the stability of the resulting fragments.

A primary and highly likely fragmentation event is the cleavage of the bond beta to the furan ring within the allyl group. This would result in the loss of an allyl radical (•CH2CH=CH2), leading to the formation of a stable, resonance-delocalized 2,4-dimethylfuranyl cation.

Another significant fragmentation pathway involves a rearrangement reaction. A McLafferty-type rearrangement is plausible, where a gamma-hydrogen from the allyl group is transferred to the furan ring oxygen, followed by the elimination of a neutral propene molecule. This would result in a radical cation of 2,4-dimethylfuran (B1205762).

Further fragmentation of the furan ring itself can also occur, although this typically requires higher energy. This could involve the loss of a methyl radical (•CH3) or the cleavage of the ring structure.

Table 1: Proposed Mass Spectrometry Fragmentation for this compound

| m/z Value (Proposed) | Proposed Fragment Ion | Proposed Fragmentation Pathway |

| 136 | [C9H12O]•+ | Molecular Ion |

| 95 | [C6H7O]+ | Loss of allyl radical (•C3H5) |

| 96 | [C6H8O]•+ | McLafferty rearrangement with loss of propene (C3H6) |

| 121 | [C8H9O]+ | Loss of a methyl radical (•CH3) |

Note: This table is based on predicted fragmentation patterns and not on experimentally verified data for this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an invaluable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its furan ring, allyl group, and methyl substituents.

The key functional groups and their expected IR absorption ranges are as follows:

C-H Stretching (Alkenyl and Aromatic/Furan): The C-H bonds of the allyl group's double bond and the furan ring are expected to show stretching vibrations in the region of 3000-3100 cm-1.

C-H Stretching (Alkyl): The C-H bonds of the methyl groups will exhibit stretching vibrations just below 3000 cm-1, typically in the 2850-2960 cm-1 range.

C=C Stretching (Alkenyl and Furan): The carbon-carbon double bond of the allyl group and the C=C bonds within the furan ring will give rise to absorption bands in the 1600-1680 cm-1 region.

C-O-C Stretching (Furan): The stretching vibration of the C-O-C ether linkage within the furan ring is expected to produce a strong absorption band, typically in the 1000-1300 cm-1 range.

C-H Bending (Out-of-Plane): The out-of-plane C-H bending vibrations for the substituted furan ring and the allyl group can provide further structural information and typically appear in the 650-1000 cm-1 region.

Table 2: Expected Infrared Absorption Bands for this compound

| Functional Group | Expected Wavenumber Range (cm-1) | Vibrational Mode |

| Alkenyl & Furan C-H | 3000-3100 | Stretching |

| Alkyl C-H | 2850-2960 | Stretching |

| Alkenyl & Furan C=C | 1600-1680 | Stretching |

| Furan C-O-C | 1000-1300 | Stretching |

| Alkenyl & Furan C-H | 650-1000 | Out-of-Plane Bending |

Note: This table represents typical IR absorption ranges for the functional groups present in the molecule.

Advanced X-ray Crystallography (if applicable for solid forms or derivatives)

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid. While this compound is likely a liquid at room temperature, X-ray crystallography can be applied to its solid derivatives to understand molecular packing and intermolecular interactions.

A study on a related compound, (E)-1-(2,4-dimethylfuran-3-yl)ethanone, reveals insights into the crystal packing of a 2,4-dimethylfuran derivative. nih.gov In the crystal structure of this derivative, molecules form dimers through C—H⋯O hydrogen bonds. nih.gov These dimers are further connected via C—H⋯π interactions, creating a three-dimensional network. nih.gov The furan ring and the adjacent phenyl ring in this derivative were found to be inclined to each other. nih.gov While these specific interactions are for the ethanone (B97240) derivative, they suggest that the furan ring in this compound could also participate in similar weak intermolecular interactions in a condensed phase or in a crystalline derivative.

Table 3: Crystallographic Data for (E)-1-(2,4-dimethylfuran-3-yl)ethanone

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 13.345(3) |

| b (Å) | 5.968(1) |

| c (Å) | 15.548(3) |

| β (°) | 109.87(2) |

| Volume (ų) | 1164.8(4) |

| Z | 4 |

Source: nih.gov Note: This data is for a derivative of this compound and provides an example of the crystallographic analysis of a related structure.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiral Derivatives (if applicable)

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical spectroscopic techniques used to determine the absolute configuration of chiral molecules. These methods measure the differential absorption of left and right circularly polarized light.

This compound itself is not chiral. However, if a chiral center were introduced into the molecule, for example, through substitution on the allyl chain or by creating a chiral derivative, VCD and ECD could be powerful tools for its stereochemical analysis.

For a hypothetical chiral derivative, VCD would measure the differential absorption of circularly polarized infrared light, providing information about the stereochemistry based on the vibrational transitions. ECD, which operates in the UV-Visible region, would provide stereochemical information based on electronic transitions. The experimental VCD and ECD spectra would be compared with spectra predicted by quantum chemical calculations for the possible enantiomers to determine the absolute configuration.

Currently, there are no published VCD or ECD studies available for chiral derivatives of this compound. The application of these techniques remains hypothetical for this specific compound but is a standard and powerful approach for the structural elucidation of new chiral molecules.

Theoretical and Computational Chemistry of 3 Allyl 2,4 Dimethylfuran

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are central to modern computational chemistry. Methods like Density Functional Theory (DFT) and ab initio calculations (such as Hartree-Fock and Møller-Plesset perturbation theory) are commonly used to model the behavior of electrons in molecules, thereby predicting their chemical and physical properties.

A fundamental step in any computational study is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. Geometry optimization algorithms systematically alter the coordinates of the atoms to find the structure with the lowest possible energy on the potential energy surface.

Once the optimized geometry is found, a detailed analysis of the molecule's electronic structure can be performed. This includes examining the distribution of electron density, the nature of chemical bonds, and the energies and shapes of molecular orbitals (e.g., the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO). The energy gap between the HOMO and LUMO is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability.

Table 1: Illustrative Optimized Geometric Parameters for 3-Allyl-2,4-dimethylfuran (Note: The following data is a hypothetical representation of results from a DFT/B3LYP/6-31G(d) calculation and is for illustrative purposes only.)

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Length | C2-C3 | 1.39 Å |

| Bond Length | C3-C(Allyl) | 1.51 Å |

| Bond Length | C=C (Allyl) | 1.34 Å |

| Bond Angle | C2-C3-C4 | 106.5° |

Computational methods can accurately predict various spectroscopic properties, which are invaluable for interpreting experimental data. By calculating the second derivatives of the energy with respect to atomic positions, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be determined. Similarly, nuclear magnetic resonance (NMR) chemical shifts and coupling constants can be calculated by modeling the magnetic shielding of atomic nuclei within the molecule's electronic environment.

Table 2: Illustrative Predicted Spectroscopic Data for this compound (Note: This data is a hypothetical example and does not represent experimentally verified values.)

| Spectroscopy | Parameter | Predicted Value |

|---|---|---|

| ¹H NMR | Chemical Shift (H on C5) | δ 6.9 ppm |

| ¹³C NMR | Chemical Shift (C2) | δ 145.2 ppm |

| IR | Vibrational Frequency (C=C stretch of allyl) | 1645 cm⁻¹ |

The allyl group attached to the furan (B31954) ring is flexible, allowing the molecule to exist in different spatial orientations known as conformational isomers or conformers. These conformers have different energies, and their relative populations at a given temperature can be predicted using the Boltzmann distribution. Computational scans of the potential energy surface, performed by systematically rotating the rotatable bonds (like the C3-C(Allyl) bond), can identify the lowest-energy (most stable) conformers and the energy barriers that separate them.

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry is a key tool for elucidating the pathways of chemical reactions, identifying short-lived intermediates, and calculating reaction rates.

A potential energy surface (PES) is a multidimensional map that relates the energy of a molecular system to its geometry. For a chemical reaction, the PES shows the energy landscape that connects reactants, transition states, intermediates, and products. By mapping the PES, chemists can identify the most favorable reaction pathway, known as the minimum energy path. This analysis is crucial for understanding reaction selectivity and mechanisms, such as those involved in the synthesis or rearrangement of this compound.

A critical feature of a PES is the transition state, which is the highest energy point along the minimum energy path between reactants and products. The energy difference between the reactants and the transition state is the activation barrier (or activation energy, Ea). Computational algorithms can locate the precise geometry and energy of the transition state.

Once the activation barrier is known, Transition State Theory (TST) can be used to calculate the theoretical rate constant (k) for the reaction. These calculations provide quantitative insights into reaction kinetics and how factors like temperature will influence the reaction speed.

Table 3: Hypothetical Reaction Energetics for an Isomerization Reaction (Note: The following data is for illustrative purposes only, representing a potential rearrangement of the allyl group.)

| Parameter | Description | Value (kJ/mol) |

|---|---|---|

| ΔE | Reaction Energy (Products - Reactants) | -15.2 |

| Ea | Activation Barrier (Transition State - Reactants) | +110.5 |

Solvation Effects in Reaction Pathways

The chemical reactivity of this compound can be significantly influenced by the solvent in which a reaction is carried out. Solvation effects can alter reaction rates and even change the preferred reaction pathway by selectively stabilizing or destabilizing reactants, transition states, and intermediates. Computational chemistry provides powerful tools to model these effects, offering insights into the underlying molecular interactions.

Explicit and implicit solvation models are two common approaches. Explicit models involve simulating a discrete number of solvent molecules around the solute, offering a detailed picture of specific interactions like hydrogen bonding. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant, which is computationally less expensive and suitable for screening a wide range of solvents.

For this compound, potential reactions include electrophilic substitution on the furan ring, Diels-Alder reactions where the furan acts as a diene, and reactions involving the allyl group's double bond. The choice of solvent can have a profound impact on these pathways. For instance, in a hypothetical electrophilic aromatic substitution, a polar protic solvent could stabilize a charged intermediate (a sigma complex), thereby accelerating the reaction compared to a nonpolar solvent. Conversely, for a concerted pericyclic reaction like the Diels-Alder reaction, solvent effects might be less pronounced but can still influence reaction rates and stereoselectivity through polarity and hydrogen bonding interactions. dntb.gov.uapku.edu.cn

Computational studies on related furan derivatives have shown that solvents can influence the activation barriers of reactions. dntb.gov.ua For example, density functional theory (DFT) calculations can be used to compute the Gibbs free energy of activation for a reaction in different solvents, as illustrated in the hypothetical data below for an electrophilic addition to the allyl group.

Interactive Table 1: Hypothetical Solvation Effects on the Activation Energy of Electrophilic Addition to this compound

| Solvent | Dielectric Constant (ε) | Calculated Activation Energy (kcal/mol) | Relative Rate Constant (k_rel) |

| Hexane | 1.9 | 25.0 | 1 |

| Dichloromethane | 9.1 | 22.5 | 58 |

| Acetonitrile | 37.5 | 20.1 | 2450 |

| Water | 80.1 | 18.0 | 85000 |

Note: The data in this table is illustrative and intended to demonstrate the potential impact of solvent polarity on reaction energetics.

These calculations help in rationalizing experimental observations and in selecting the optimal solvent to favor a desired reaction outcome.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecular systems, providing a dynamic picture of molecular motion and interactions. For this compound, MD simulations can elucidate its conformational landscape and its interactions with its environment.

The presence of the flexible allyl group attached to the rigid furan ring gives this compound considerable conformational freedom. The key degrees of freedom include the rotation around the C-C single bond connecting the allyl group to the furan ring and the rotations within the allyl chain itself. These rotations give rise to different conformers, each with a specific energy.

Computational studies on analogous molecules, such as allylbenzene, have identified multiple stable conformers. aip.org Similarly, for this compound, one would expect to find several low-energy conformations. MD simulations can be used to explore the potential energy surface of the molecule and identify the most stable conformers and the energy barriers between them. This is achieved by simulating the molecule's motion over time and analyzing the trajectory to determine the preferred orientations of the allyl group relative to the furan ring.

The conformational dynamics are crucial as the reactivity of the molecule can depend on its shape. For example, the accessibility of the allyl double bond or the furan ring to a reactant can be influenced by the molecule's conformation.

Interactive Table 2: Hypothetical Conformational Analysis of this compound

| Conformer | Dihedral Angle (C4-C3-Cα-Cβ) | Relative Energy (kcal/mol) | Population at 298 K (%) |

| A (Eclipsed-like) | ~0° | 1.5 | 10 |

| B (Gauche) | ~60° | 0.2 | 40 |

| C (Perpendicular) | ~90° | 0.0 | 50 |

Note: The data in this table is hypothetical and based on typical energy differences found in similar allylic systems.

MD simulations are particularly well-suited for studying the interactions between a solute and its environment at an atomic level. By simulating this compound in a box of solvent molecules, one can observe how the solvent molecules arrange themselves around the solute and quantify the interaction energies.

The furan ring, with its oxygen heteroatom and π-electron system, and the allyl group's double bond are the primary sites for interaction. In a polar solvent like water or methanol, the oxygen atom of the furan ring can act as a hydrogen bond acceptor. The aromatic-like furan ring and the allyl group can also engage in van der Waals interactions with solvent molecules.

MD simulations can also be used to model the interaction of this compound with a catalytic species, for example, on the surface of a zeolite catalyst. youtube.com These simulations can reveal the preferred binding orientation of the molecule on the catalyst surface and identify key interactions that may precede a chemical reaction. The analysis of radial distribution functions from the MD trajectory can provide quantitative information about the solvation shell structure.

Structure-Property Relationships and Predictive Modeling

Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a molecule to its physicochemical properties. digitaloceanspaces.comnih.gov These models are built by calculating a set of molecular descriptors for a series of related compounds and then using statistical methods to find a mathematical equation that correlates these descriptors with an experimentally measured property.

For this compound, a QSPR model could be developed to predict various properties, such as its boiling point, solubility, or a measure of its reactivity. This would typically involve a dataset of other furan derivatives with known properties. digitaloceanspaces.com A wide range of molecular descriptors can be calculated for each molecule, including:

Electronic descriptors: Dipole moment, HOMO/LUMO energies, partial charges.

Topological descriptors: Molecular connectivity indices, shape indices.

Geometrical descriptors: Molecular surface area, volume.

Once a statistically robust QSPR model is established, it can be used to predict the properties of new compounds like this compound without the need for experimental measurements. For example, QSPR models have been successfully developed for furan derivatives to predict their performance as corrosion inhibitors. digitaloceanspaces.com In such a model, descriptors related to the ability of the molecule to donate electrons (like the energy of the highest occupied molecular orbital, HOMO) are often found to be significant.

Interactive Table 3: Hypothetical Molecular Descriptors for a QSPR Model of Furan Derivatives

| Compound | E_HOMO (eV) | LogP | Molecular Surface Area (Ų) | Predicted Property (e.g., Inhibition Efficiency %) |

| Furan | -6.88 | 1.3 | 83.5 | 75 |

| 2-Methylfuran (B129897) | -6.55 | 1.8 | 101.2 | 82 |

| 2,5-Dimethylfuran (B142691) | -6.23 | 2.3 | 118.9 | 88 |

| This compound | -6.15 | 3.1 | 150.7 | (Predicted) 92 |

Note: The data in this table is illustrative. The predicted property for this compound would be calculated from a QSPR equation derived from the other compounds in the set.

These predictive models are valuable tools in computational chemistry for screening large numbers of molecules for desired properties and for guiding the design of new compounds with optimized characteristics. mdpi.com

Advanced Applications of 3 Allyl 2,4 Dimethylfuran and Its Derivatives in Chemical Technology

Role as Building Blocks in Polymer and Materials Science

The dual functionality of 3-Allyl-2,4-dimethylfuran, featuring a polymerizable allyl group and a furan (B31954) ring that can undergo various chemical transformations, positions it as a promising candidate for the development of novel polymers and functional materials. The drive towards sustainable chemistry has spurred interest in bio-based monomers, and furan derivatives, obtainable from biomass, are at the forefront of this research.

Precursors for Bio-based Polymers and Resins

Furan-based compounds are increasingly recognized as key bio-based platform molecules for the synthesis of sustainable polymers. Notably, 2,5-furandicarboxylic acid (FDCA) is a well-established monomer for producing bio-based polyesters, such as polyethylene (B3416737) furanoate (PEF), which is a promising alternative to petroleum-derived polyethylene terephthalate (B1205515) (PET). rsc.orgnih.gov Similarly, other furan derivatives like 2,5-bis(hydroxymethyl)furan (BHMF) are versatile building blocks for polymeric materials. rsc.org

The presence of the allyl group in this compound offers a direct route for polymerization. Allyl monomers are known to polymerize via free-radical mechanisms, although they generally exhibit lower reactivity compared to vinyl monomers. researchgate.net This characteristic can be advantageous in creating thermosetting resins where a controlled curing process is desired. The polymerization of the allyl group can lead to cross-linked networks, forming the basis for bio-based resins and composites. Research on other furan derivatives with allyl groups has demonstrated their utility in creating UV-curable coatings through thiol-ene reactions, highlighting a potential pathway for the application of this compound in green coating technologies. scispace.com

Table 1: Comparison of Furan-Based Monomers and their Polymer Applications

| Monomer | Source | Resulting Polymer | Key Properties/Applications |

| 2,5-Furandicarboxylic acid (FDCA) | Carbohydrates | Polyethylene furanoate (PEF) | Bio-based alternative to PET, packaging. rsc.org |

| 2,5-Bis(hydroxymethyl)furan (BHMF) | Carbohydrates | Polyesters, Copolyesters | Versatile building block for various polymers. rsc.org |

| Furfuryl Alcohol | Hemicellulose | Furan resins | Thermosetting polymers, composites, binders. |

| Allylated Furan Derivatives | Furan derivatives | Thiol-ene networks | UV-curable coatings, thermosets. scispace.com |

This table presents data for analogous furan-based monomers to illustrate the potential of this compound.

Incorporation into Functional Materials (e.g., Epoxy Resins)

The development of bio-based epoxy resins is a significant area of research aimed at reducing reliance on petroleum-based precursors like bisphenol A. Furan derivatives have been successfully employed in the synthesis of epoxy resins, where the furan moiety imparts unique properties to the final material. acs.orggoogle.com For instance, furan-containing epoxy resins can exhibit high glass transition temperatures and improved char yield, which is beneficial for flame retardancy.

This compound could be incorporated into epoxy resin formulations in several ways. The furan ring itself can be functionalized to introduce epoxy groups. Alternatively, the allyl group can be epoxidized to form a glycidyl (B131873) ether, a common reactive group in epoxy chemistry. This would transform this compound into a bio-based epoxy monomer. Furthermore, the intact allyl group within a polymer backbone can serve as a site for post-polymerization modification, allowing for the introduction of other functional groups or for cross-linking, thereby tailoring the material's final properties.

Monomers for Novel Macromolecular Architectures

The reactivity of the allyl group in this compound makes it a candidate for various polymerization techniques beyond simple free-radical polymerization. For instance, allyl compounds can participate in alternating copolymerizations, leading to polymers with a regular arrangement of monomer units. This control over the polymer chain structure is crucial for creating materials with specific properties.

Moreover, the furan ring introduces the possibility of creating dynamic or self-healing materials. The furan moiety can undergo a reversible Diels-Alder reaction with a dienophile, such as a maleimide. This reversible covalent bond formation can be used to create thermally remendable cross-linked polymers. A network based on furan-maleimide adducts can be broken upon heating and reformed upon cooling, allowing the material to be healed after damage. While this has been demonstrated with other furan compounds, the principle could be applied to polymers derived from this compound, potentially leading to novel macromolecular architectures with self-healing capabilities.

Applications in Catalysis and Fine Chemical Synthesis

The structural features of this compound also suggest its potential utility in the fields of catalysis and asymmetric synthesis, either as a precursor to specialized ligands or as a scaffold for chiral auxiliaries.

Ligand Precursors for Transition Metal Catalysis

Transition metal catalysis is a cornerstone of modern chemical synthesis, and the performance of a catalyst is heavily dependent on the ligands coordinating to the metal center. researchgate.netmit.edu Ligands influence the catalyst's activity, selectivity, and stability. The synthesis of novel ligands is therefore a continuous pursuit.

This compound can be envisioned as a precursor to new ligand structures. The furan ring contains an oxygen atom that can act as a Lewis basic donor site for coordination to a metal. The allyl group can be chemically modified to introduce additional donor atoms, such as phosphorus or nitrogen, which are commonly used in catalyst ligands. For example, hydroformylation of the allyl double bond could introduce an aldehyde group, which can then be converted into a phosphine (B1218219) or amine functionality. This would result in a bidentate P,O- or N,O-ligand, where the furan oxygen and the newly introduced donor atom can coordinate to a metal center. The substitution pattern on the furan ring (the two methyl groups) would provide steric bulk that can influence the catalytic activity and selectivity.

Table 2: Potential Ligand Synthesis from this compound

| Reaction on Allyl Group | Intermediate Functional Group | Potential Ligand Type | Potential Applications in Catalysis |

| Hydroformylation | Aldehyde (-CHO) | P,O- or N,O-Bidentate | Cross-coupling, hydroformylation |

| Hydroboration-Oxidation | Alcohol (-OH) | P,O-Bidentate | Asymmetric hydrogenation |

| Hydrosilylation | Silyl (B83357) ether | P,O- or N,O-Bidentate | Various catalytic transformations |

This table outlines hypothetical pathways for converting this compound into valuable ligands.

Chiral Auxiliary or Starting Material for Enantioselective Synthesis

Enantioselective synthesis, the production of a single enantiomer of a chiral molecule, is of paramount importance, particularly in the pharmaceutical industry. One established method for controlling stereochemistry is the use of chiral auxiliaries. wikipedia.org A chiral auxiliary is a molecule that is temporarily attached to a substrate to direct a chemical reaction to produce a specific stereoisomer. After the reaction, the auxiliary is removed and can often be recycled.

While this compound is not itself chiral, it could serve as a starting material for the synthesis of chiral molecules that could act as auxiliaries or be used in enantioselective reactions. For instance, asymmetric dihydroxylation of the allyl group would introduce two chiral centers. The resulting diol could be further modified. The rigid furan ring can provide a well-defined conformational framework, which is a desirable feature in a chiral auxiliary. The interaction of a substrate attached to this chiral furan derivative with reagents would be sterically directed, leading to the preferential formation of one enantiomer. Although this application is speculative, the chemical handles present in the molecule provide a basis for its elaboration into more complex, chiral structures for use in asymmetric synthesis. nih.govnih.gov

Potential in Renewable Fuels and Bioenergy Research

The exploration of sustainable energy sources has identified biomass-derived compounds as promising alternatives to conventional fossil fuels. Among these, furanic compounds, derived from the dehydration of carbohydrates, have garnered significant attention. While extensive research has been conducted on molecules like 2,5-dimethylfuran (B142691) (DMF), the potential of other substituted furans, such as this compound, is an emerging area of interest. The structural features of this compound, including its alkyl and allyl substitutions, suggest it may possess favorable fuel properties, such as high energy density and desirable combustion characteristics, akin to other furanic biofuels.

Combustion Chemistry of Furanic Biofuels

The combustion chemistry of furanic compounds is a critical aspect of their evaluation as biofuels. While specific data for this compound is not extensively available, the combustion of analogous alkylated furans like 2,5-dimethylfuran (DMF) and 2-methylfuran (B129897) (MF) has been studied in detail, providing insights into the potential behavior of this compound.

Research on DMF combustion reveals that the primary fuel consumption pathways are initiated by H-abstraction reactions by radicals such as O, OH, and H. This leads to the formation of a 5-methyl-2-furanylmethyl radical, which then undergoes decomposition. Key reaction pathways in the combustion of DMF include ipso-addition, leading to the formation of 2-methylfuran, and reactions that produce smaller molecules like 1,3-butadiene (B125203) and acetyl radicals. The presence of the furan ring has been noted to lead to the formation of soot precursors like 1,3-cyclopentadiene and benzene (B151609) during combustion. macrofuels.eu

Studies on the flame structure of DMF have identified numerous stable and radical intermediates, providing a comprehensive picture of its decomposition process under various conditions. nih.gov The ignition behavior of furan and its alkylated derivatives shows that substitution patterns on the furan ring significantly influence reactivity. For instance, under similar conditions, 2,5-dimethylfuran generally exhibits longer ignition delay times compared to 2-methylfuran. acs.org This suggests that the position and nature of substituents, such as the allyl and methyl groups in this compound, would play a crucial role in its combustion characteristics.

Table 1: Comparison of Ignition Delay Times for Selected Furanic Compounds

| Compound | Temperature Range (K) | Pressure (atm) | Equivalence Ratio (φ) | General Reactivity Trend |

| Furan | 977 - 1570 | up to 12 | 0.5 - 2.0 | Intermediate |

| 2-Methylfuran (2-MF) | 977 - 1570 | up to 12 | 0.5 - 2.0 | Shortest Ignition Delay |

| 2,5-Dimethylfuran (DMF) | 977 - 1570 | up to 12 | 0.5 - 2.0 | Longest Ignition Delay |

This interactive table is based on findings from a systematic study on the ignition behavior of furan and substituted furans. acs.org

Thermochemical Conversion Pathways

The production of furanic biofuels from biomass involves various thermochemical conversion routes. These pathways typically aim to convert carbohydrates, which are abundant in lignocellulosic biomass, into furan-based platform molecules that can be further upgraded to fuels.

A common starting point for the synthesis of furan derivatives is the acid-catalyzed dehydration of hexose (B10828440) sugars (like fructose) to produce 5-hydroxymethylfurfural (B1680220) (HMF). scispace.com HMF is a versatile intermediate that can be converted into a variety of valuable chemicals and fuels. For the production of alkylated furans like 2,5-dimethylfuran (DMF), HMF undergoes hydrogenolysis, where C-O bonds are cleaved in the presence of a catalyst. scispace.com

The synthesis of asymmetrically substituted furans like this compound from biomass would likely involve more complex, multi-step synthetic routes. While direct thermochemical conversion of biomass to this specific molecule has not been detailed in the literature, the general principles of furan chemistry suggest that it could potentially be synthesized from furan-based intermediates derived from biomass. The development of selective catalytic processes would be crucial for achieving this in an efficient and economically viable manner.

Table 2: Overview of General Thermochemical Conversion Steps for Furanic Biofuels

| Conversion Step | Reactant(s) | Product(s) | Catalyst/Conditions |

| Dehydration | Hexose sugars (e.g., Fructose) | 5-Hydroxymethylfurfural (HMF) | Acid catalyst |

| Hydrogenolysis | 5-Hydroxymethylfurfural (HMF) | 2,5-Dimethylfuran (DMF) | Metal catalyst (e.g., Cu-Ru/C) |

| Further Functionalization | Furanic intermediates | Substituted furans | Various catalytic systems |

This interactive table outlines the generalized pathways for producing furanic biofuels from biomass. scispace.com

Future Directions and Emerging Research Avenues

Development of Sustainable Synthetic Routes

The transition towards a bio-based economy necessitates the development of green and sustainable methods for the synthesis of valuable chemical intermediates. Future research will likely focus on establishing environmentally benign pathways to 3-Allyl-2,4-dimethylfuran, moving away from traditional synthetic methods that may rely on harsh reagents and generate significant waste.

Key areas of investigation will include:

Catalytic Allylation of 2,4-Dimethylfuran (B1205762): A primary focus will be the development of efficient catalytic systems for the direct allylation of 2,4-dimethylfuran. This could involve exploring various transition metal catalysts, such as those based on palladium or nickel, which are known to be effective in cross-coupling reactions. rsc.orgnih.gov The goal is to achieve high regioselectivity for the C3 position of the furan (B31954) ring.

One-Pot Syntheses from Biomass-Derived Precursors: A more ambitious and impactful approach would involve the development of one-pot or tandem reactions starting from readily available biomass-derived feedstocks. nih.govresearchgate.net This could entail the catalytic conversion of carbohydrates or lignocellulose into furanic intermediates, followed by in-situ allylation.

Enzymatic and Biocatalytic Methods: The use of enzymes or whole-cell biocatalysts offers a highly sustainable route to chiral and functionalized molecules. Future research could explore the possibility of enzymatic allylation of a suitable furan precursor, offering a mild and highly selective synthetic strategy.

A comparative overview of potential sustainable synthetic strategies is presented in Table 1.

| Synthetic Strategy | Potential Catalysts/Reagents | Anticipated Advantages | Potential Challenges |

|---|---|---|---|

| Catalytic C-H Allylation | Palladium, Nickel, Rhodium complexes | High atom economy, direct functionalization | Regioselectivity control, catalyst cost and stability |

| One-Pot Biomass Conversion | Heterogeneous acid/metal catalysts | Use of renewable feedstocks, process intensification | Complex reaction mixtures, separation and purification |

| Biocatalytic Synthesis | Engineered enzymes (e.g., prenyltransferases) | High selectivity, mild reaction conditions, environmentally friendly | Enzyme discovery and engineering, substrate scope |

Exploration of Novel Reactivity Patterns

The unique combination of a nucleophilic furan ring, an electron-donating allyl group, and two methyl substituents suggests that this compound could exhibit a range of interesting and potentially novel reactivity patterns. A systematic investigation into its chemical behavior is crucial for unlocking its synthetic utility.

Future research in this area should focus on:

Diels-Alder Cycloadditions: The furan moiety can act as a diene in Diels-Alder reactions, providing access to complex bridged-ring systems. nih.govyoutube.com The substitution pattern on the furan ring of this compound is expected to influence both the rate and the regio- and stereoselectivity of these cycloadditions. Studies with a variety of dienophiles will be essential to map out its utility in constructing diverse molecular architectures.

Reactions of the Allyl Group: The allyl side chain offers a versatile handle for further functionalization. Potential transformations to be explored include:

Epoxidation: Selective epoxidation of the allyl double bond could lead to valuable intermediates for the synthesis of fine chemicals and pharmaceuticals. wikipedia.orglibretexts.org

Metathesis: Olefin metathesis reactions could be employed for chain extension or the synthesis of more complex dienes. harvard.edu

Oxidation: Controlled oxidation of the allyl group could yield aldehydes, ketones, or carboxylic acids, further expanding the synthetic possibilities. mdpi.com

Metal-Catalyzed Cross-Coupling Reactions: The furan ring can participate in various metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents at the C5 position. rsc.orgresearchgate.net This would provide a powerful tool for the synthesis of a library of novel furan derivatives.

Integration into Multi-Step Chemical Synthesis

The diverse reactivity of this compound makes it an attractive building block for the synthesis of more complex molecules, including natural products and biologically active compounds.

Future synthetic efforts could target:

Natural Product Synthesis: The substituted furan motif is present in a number of natural products. mdpi.comyoutube.com this compound could serve as a key starting material or intermediate in the total synthesis of such compounds.

Cascade Reactions: The presence of multiple reactive sites (the furan ring and the allyl group) could be exploited in the design of elegant cascade reactions, allowing for the rapid construction of molecular complexity from a simple starting material.

Diversity-Oriented Synthesis: By systematically exploring the different reactivity modes of this compound, it can be used as a scaffold in diversity-oriented synthesis to generate libraries of novel compounds for biological screening.

Advanced Computational Studies for Rational Design

Computational chemistry offers a powerful tool for predicting and understanding the reactivity and properties of molecules, thereby guiding experimental design and accelerating the discovery process.

Future computational studies on this compound should include:

Density Functional Theory (DFT) Calculations: DFT methods can be employed to investigate the electronic structure, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential of the molecule. dntb.gov.uapku.edu.cnbhu.ac.in This information will provide valuable insights into its reactivity towards electrophiles and nucleophiles and help predict the regioselectivity of various reactions.

Reaction Mechanism Elucidation: Computational modeling can be used to elucidate the mechanisms of key reactions, such as Diels-Alder cycloadditions and metal-catalyzed transformations. pku.edu.cnchemrxiv.org This will aid in optimizing reaction conditions and designing more efficient catalytic systems.

Prediction of Spectroscopic Properties: Theoretical calculations of NMR, IR, and UV-Vis spectra can assist in the characterization of this compound and its reaction products.

A summary of key parameters that can be investigated through computational studies is provided in Table 2.

| Computational Method | Properties to be Investigated | Potential Insights |

|---|---|---|

| Density Functional Theory (DFT) | Frontier Molecular Orbitals (HOMO/LUMO), Electrostatic Potential, Bond Dissociation Energies | Prediction of reactivity, regioselectivity, and thermodynamic stability. dntb.gov.uanih.gov |

| Transition State Theory | Activation energies and reaction pathways | Elucidation of reaction mechanisms and prediction of reaction kinetics. nih.gov |

| Time-Dependent DFT (TD-DFT) | Electronic transitions and UV-Vis spectra | Understanding of photophysical properties and prediction of spectroscopic data. dntb.gov.ua |

Unexplored Applications in Emerging Technologies

The unique structural features of this compound suggest its potential for use in a variety of emerging technologies, particularly in the development of sustainable materials.

Promising areas for future application-oriented research include:

Bio-based Polymers: The furan moiety is a well-established bio-based building block for the synthesis of polyesters and other polymers. researchgate.net The allyl group in this compound provides a site for polymerization or cross-linking, enabling the development of novel functional polymers with tailored properties. nih.govresearchgate.net Research could focus on its use as a monomer in addition, condensation, or ring-opening metathesis polymerization.

Functional Coatings and Resins: The reactivity of the allyl group can be harnessed to develop cross-linked networks for applications in coatings and resins. researchgate.net Thiol-ene click chemistry, for example, could be employed to create highly uniform and durable polymer networks.

Organic Electronics: Furan-containing conjugated polymers have shown promise in organic electronic devices. rsc.org While this compound itself is not conjugated, it could serve as a precursor for the synthesis of more extended conjugated systems with potential applications in organic photovoltaics or light-emitting diodes.

The potential applications of polymers derived from this compound are summarized in Table 3.

| Polymer Type | Potential Polymerization Method | Potential Applications |

|---|---|---|

| Polyesters/Polyamides | Polycondensation (after functionalization of the allyl group) | Bio-based plastics, fibers, and engineering materials |

| Cross-linked Networks | Thiol-ene reaction, free-radical polymerization of the allyl group | Coatings, adhesives, and thermosets. researchgate.net |

| Functionalized Polymers | Acyclic Diene Metathesis (ADMET) Polymerization | Specialty polymers with tailored properties. nih.govresearchgate.net |

This compound stands as a promising yet underexplored molecule at the intersection of renewable chemistry and synthetic innovation. The future research directions outlined in this article provide a comprehensive roadmap for unlocking its potential. By focusing on sustainable synthesis, exploring its rich reactivity, integrating it into complex molecular architectures, leveraging computational tools for rational design, and investigating its applications in advanced materials, the scientific community can pave the way for the utilization of this versatile bio-based building block in a wide range of scientific and technological fields.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 3-Allyl-2,4-dimethylfuran, and what are their mechanistic foundations?

- Answer :

- Feist-Benary Cyclization : This method involves reacting (2,4-dioxobutylidene)phosphoranes with α-haloketones or α-aldehydes to form furan derivatives. The reaction proceeds via a cyclization mechanism, generating the furan core with allyl and methyl substituents .

- Pd-Catalyzed Allylic Substitution : Palladium complexes with chiral ligands (e.g., BINAP) enable regioselective allylation of furanone precursors. For example, allyl acetate reacts with 3-substituted furanones under Pd catalysis to introduce the allyl group .

- Thermal Rearrangement : Heating intermediates like 3-allyl-2,2’-bis(N,N-dimethylthiocarbamoyloxy)biphenyl at high temperatures (e.g., 320°C) can yield allyl-substituted furans via elimination and cyclization steps .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound, and what diagnostic markers should researchers prioritize?

- Answer :

- NMR Spectroscopy :

- ¹H NMR : Allyl protons (δ 5.0–5.8 ppm, multiplet) and methyl groups (δ 1.2–2.5 ppm, singlet) are key markers. For example, in 3-allyl-2,2’-bis(N,N-dimethylthiocarbamoyloxy)biphenyl, allyl protons appear as a distinct multiplet .

- ¹³C NMR : Carbons in the furan ring (δ 100–160 ppm) and allyl carbons (δ 110–130 ppm) confirm the structure .

- Mass Spectrometry (MS) : Molecular ion peaks ([M]⁺) and fragmentation patterns validate molecular weight and substitution patterns .

- Elemental Analysis : Discrepancies between calculated and observed C/H/N/S values (e.g., ±0.3% in 3-allyl derivatives) may indicate impurities or incomplete reactions .

Advanced Research Questions

Q. How can researchers optimize synthetic yields of this compound in multi-step protocols?

- Answer :

- Catalyst Tuning : Use Pd/(S,S)-Ph-DACH complexes for enantioselective allylation, which improve reaction efficiency (up to 93% ee reported for similar furanones) .

- Reaction Conditions : Elevated temperatures (e.g., 320°C for 1 hour) and inert atmospheres reduce side reactions during thermal rearrangements .

- Purification Strategies : Column chromatography (e.g., hexane/ethyl acetate gradients) effectively isolates the target compound from byproducts like unreacted intermediates or oxidized derivatives .

Q. What mechanistic insights explain regioselectivity challenges in allylation reactions involving this compound precursors?

- Answer :

- Steric and Electronic Effects : Bulky substituents on the furan ring (e.g., 2,4-dimethyl groups) direct allylation to the less hindered C3 position. Computational modeling of transition states can predict selectivity .

- Ligand Influence : Chiral ligands (e.g., BINAP) in Pd-catalyzed reactions control facial selectivity, favoring one enantiomer over another. Kinetic resolution (s values up to 55) further refines product distribution .

Q. How should researchers address contradictions in spectroscopic or elemental analysis data for this compound derivatives?

- Answer :

- Cross-Validation : Combine NMR, MS, and IR data to confirm structural assignments. For example, IR peaks at 1700–1750 cm⁻¹ validate carbonyl groups in related furanones .

- Replicate Conditions : Reproduce synthetic protocols from independent studies (e.g., Organic Syntheses procedures) to isolate variables causing discrepancies .

- Byproduct Analysis : Use HPLC or GC-MS to detect trace impurities (e.g., residual solvents or decomposition products) that skew elemental analysis results .

Methodological Guidance

- Synthetic Design : Prioritize Feist-Benary cyclization for simplicity or Pd-catalyzed methods for enantioselectivity, depending on the target application .

- Data Interpretation : Use coupling constants in ¹H NMR (e.g., J = 10–17 Hz for trans-allyl protons) to distinguish stereoisomers .

- Troubleshooting : If yields are low (<30%), screen alternative ligands (e.g., DACH-based complexes) or optimize reaction times to balance conversion and decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.